molecular formula C20H20N2O3 B4525217 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

Cat. No.: B4525217
M. Wt: 336.4 g/mol
InChI Key: CLCDKGWWLPBDFZ-UHFFFAOYSA-N
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Description

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a heterocyclic compound featuring a quinolinedione core fused with a 3,4-dihydroisoquinoline moiety. The molecule contains two ketone groups at positions 2 and 5, a methyl group at position 7, and a carbonyl-linked dihydroisoquinoline substituent.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-12-8-17-15(18(23)9-12)10-16(19(24)21-17)20(25)22-7-6-13-4-2-3-5-14(13)11-22/h2-5,10,12H,6-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCDKGWWLPBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)N3CCC4=CC=CC=C4C3)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often involve the use of catalysts and solvents that are compatible with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

Pharmacological Potential

Research has indicated that derivatives of this compound exhibit significant pharmacological properties. For instance:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Chemistry

The synthesis of this compound involves advanced techniques such as:

  • Palladium-Catalyzed Reactions : This method has been employed to create various isoquinoline derivatives, showcasing the compound's versatility in synthetic applications .
  • Solid-phase Synthesis : This approach allows for the efficient production of compound libraries for high-throughput screening in drug discovery .

Biochemical Research

The compound's interactions with biological targets have been a focus of research:

  • Receptor Modulation : It has been studied for its potential to act as an antagonist for sigma receptors, which are implicated in various neurological disorders .
  • Enzyme Inhibition : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .

Mechanism of Action

The mechanism of action of 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (5d) and methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5e), provide critical insights into how substituent variations influence molecular behavior. Below is a detailed comparison:

Table 1: Key Properties of Analogous Compounds

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C) Reaction Yield (%) IR C=O Stretches (cm⁻¹)
5d 4-Methoxyphenyl, phenyl 428.4 202–203.5 53 1731 (ester), 1677 (quinone)
5e Phenyl, thiophen-2-yl 404.4 163.3–165.3 71 1699 (ester), 1671 (quinone)
5f 4-Methoxyphenyl, thiophen-2-yl 434.4 N/A (purple solid) 93 1699 (ester), 1671 (quinone)

Key Observations

Substituent Effects on Melting Points: Electron-donating groups (e.g., 4-methoxy in 5d) increase melting points (202–203.5 °C) compared to non-substituted analogs like 5e (163.3–165.3 °C). This is attributed to enhanced intermolecular interactions (e.g., hydrogen bonding) . Thiophene-containing compounds (5e, 5f) exhibit lower melting points, likely due to reduced symmetry and weaker packing efficiency.

Reaction Yields :

  • The presence of thiophene (5e, 5f) correlates with higher yields (71–93%) compared to purely phenyl-substituted derivatives (5d, 53%). This suggests improved solubility or reduced steric hindrance during synthesis .

Spectral Data: IR Spectroscopy: All analogs show distinct C=O stretches for ester (1699–1731 cm⁻¹) and quinone (1671–1677 cm⁻¹) groups. The target compound’s carbonyl groups are expected to exhibit similar absorption ranges. NMR Data: Methyl groups (δ 2.65–2.68 ppm in ¹H-NMR) and aromatic protons (δ 6.23–7.73 ppm) align across analogs, confirming structural consistency in the core isoquinolinquinone framework .

The target compound’s dihydroisoquinolinylcarbonyl group may enhance binding affinity to biological targets compared to simpler esters.

Research Findings and Implications

  • Synthetic Flexibility: The evidence highlights the feasibility of modifying the isoquinolinquinone scaffold with diverse aryl/heteroaryl groups, enabling tailored physicochemical and biological properties.
  • Structure-Activity Relationships (SAR) : Substituents like methoxy or thiophene significantly impact reactivity and stability, guiding future design of derivatives with optimized pharmacokinetic profiles.
  • Limitations : The absence of direct data on the target compound necessitates further studies to validate its synthesis, spectral characteristics, and bioactivity.

Biological Activity

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

  • IUPAC Name : 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N-(3,4-dimethylphenyl)-N-methyl-4-oxo-1H-quinoline-6-sulfonamide
  • Molecular Formula : C28H27N3O4S
  • Molecular Weight : 501.597 g/mol
  • CAS Number : 422560-08-5

Inhibition of Cholinesterases and Monoamine Oxidases

Recent studies have highlighted the compound's dual inhibition of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease (AD).

  • Cholinesterase Inhibition :
    • The compound demonstrated significant inhibition against acetylcholinesterase (AChE) with an IC50 value of 0.28 µM for eeAChE and 0.34 µM for hAChE.
    • It also showed inhibition against butyrylcholinesterase (BuChE), indicating a broad-spectrum activity against cholinergic enzymes .
  • Monoamine Oxidase Inhibition :
    • The compound exhibited competitive inhibition of MAO-B with an IC50 value of 2.81 µM and MAO-A with an IC50 value of 0.91 µM.
    • These findings suggest potential applications in managing mood disorders and neurodegenerative conditions .

Blood-Brain Barrier Penetration

One of the critical aspects of drug development for neurological conditions is the ability to cross the blood-brain barrier (BBB). The compound was found to penetrate the BBB effectively, which is essential for its therapeutic efficacy in treating central nervous system disorders .

Cytotoxicity and Toxicity Studies

In vitro studies using PC12 and HT-22 cell lines revealed that the compound exhibited low cytotoxicity at concentrations below 12.5 µM. Additionally, acute toxicity studies in mice indicated no significant adverse effects even at high doses (up to 2500 mg/kg) when administered orally .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Kinetics : The compound displayed mixed inhibition patterns for AChE and competitive inhibition for MAO-B, suggesting that it may modulate neurotransmitter levels effectively.
  • Molecular Interactions : Molecular modeling studies indicate potential binding sites and interactions with key amino acids in target enzymes, enhancing its inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Guo et al. (2022)Identified potent dual inhibitors for ChEs and MAOs; showed low cytotoxicity and good BBB penetration .
RSC Publishing (2024)Reviewed the biological activities of related compounds with similar structures; emphasized their therapeutic potentials in various disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione
Reactant of Route 2
Reactant of Route 2
3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-7-methyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

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